3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-14-2-8-17(9-3-14)28(26,27)24-12-10-20(11-13-24)22-18(19(25)23-20)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBJYXSRVFAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multicomponent reactions that are efficient and yield high purity products. One common method is the Ugi reaction, which is a one-pot multicomponent reaction involving an aldehyde, an amine, an isocyanide, and a carboxylic acid. This reaction is known for its versatility and ability to produce complex molecules in a single step.
Another approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This method is particularly useful for synthesizing spiro compounds with nitrogen atoms in their structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Microwave-assisted synthesis has also been explored as a method to reduce reaction times and improve yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects involves interactions with various molecular targets and pathways. For example, its antibacterial activity may be due to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer cells, the compound may inhibit enzymes involved in cell cycle regulation, leading to cell death.
Comparison with Similar Compounds
8-Benzoyl Derivative
- Compound : 8-Benzoyl-3-(4-bromophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (ID: G651-0103)
- Molecular Formula : C₂₀H₁₈BrN₃O₂
- Molecular Weight : 412.28 g/mol
- However, the benzoyl group may confer susceptibility to esterase-mediated hydrolysis compared to the more stable tosyl sulfonamide .
8-(4-Methylbenzyl) Derivative
- Compound : 3-(4-Bromophenyl)-8-[(4-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (CAS 1189961-37-2)
- This modification may improve blood-brain barrier penetration compared to the polar tosyl group .
8-Methyl Derivative (Simufilam)
- Compound : 1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one (Simufilam, WHO INN)
- Molecular Formula : C₁₅H₂₁N₃O
- The absence of a bromophenyl group limits halogen bonding interactions .
Halogen Substituent Variations
4-Fluorophenyl Analog
- Compound : 3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Hydrochloride (CAS 1820741-03-4)
Core Structural Modifications
Oxa-Spiro Analogue
- Compound : 3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene (CAS 2097973-86-7)
- Key Differences : Replacement of one nitrogen with oxygen alters electron distribution and hydrogen-bonding capacity. The chair conformation of the cyclohexane ring (dihedral angle: 69.89°) may influence protein binding compared to the all-nitrogen spiro core .
Molecular Weight and Solubility
Biological Activity
3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 397.5 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds within the triazaspirodecane family exhibit antimicrobial properties. For example, a related compound demonstrated significant antibacterial activity against various strains of bacteria, including resistant strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Potential
Research has highlighted the potential anticancer properties of this compound. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of cell cycle regulators. A notable study showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which are crucial for treating chronic inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This effect suggests a potential application in managing conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Caspase Activation : Induces apoptosis via caspase pathways.
- Cytokine Modulation : Reduces levels of inflammatory cytokines.
- Membrane Disruption : Alters bacterial membrane integrity leading to cell death.
Case Study 1: Antibacterial Activity
A study conducted by evaluated the antibacterial efficacy of various derivatives of triazaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.
Case Study 2: Anticancer Efficacy
In another study published in Organic & Biomolecular Chemistry, researchers reported that this compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM after 48 hours of treatment . The mechanism was linked to the activation of p53 signaling pathways.
Tables Summarizing Biological Activities
Q & A
Q. Resolution Strategies :
- Meta-Analysis : Cross-reference activity data with structural analogs (e.g., 3-(4-Bromophenyl)-8-methyl derivatives) to identify substituent-specific trends .
- Orthogonal Assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phospho-targets) approaches .
Advanced Question: What strategies optimize the compound's selectivity for specific enzyme isoforms?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Substituent Engineering : Replace the tosyl group with bulkier sulfonamides to exploit isoform-specific hydrophobic pockets.
- Stereoelectronic Tuning : Introduce electron-withdrawing groups (e.g., -CF) on the bromophenyl ring to modulate π-π stacking with catalytic lysines .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses against kinase isoforms (e.g., EGFR vs. HER2) .
- In Vitro Profiling : Use isoform-specific inhibitors (e.g., gefitinib for EGFR) as positive controls in competitive assays .
Advanced Question: How do electronic effects of substituents influence the compound's reactivity and stability?
Methodological Answer:
- Electronic Analysis :
- Hammett Studies : Correlate substituent σ values (e.g., Br: σ = 0.39) with reaction rates in SNAr or oxidation reactions.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Stability Profiling :
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Tosyl groups enhance stability in acidic conditions due to electron withdrawal .
- Thermal Analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical for spirocyclic compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
